molecular formula C8H7BrF2O2 B13161228 4-Bromo-5-(difluoromethyl)-2-methoxyphenol

4-Bromo-5-(difluoromethyl)-2-methoxyphenol

Cat. No.: B13161228
M. Wt: 253.04 g/mol
InChI Key: BMDVKFLDPXXWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-(difluoromethyl)-2-methoxyphenol is an organic compound that belongs to the class of halogenated phenols This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(difluoromethyl)-2-methoxyphenol typically involves the bromination of 5-(difluoromethyl)-2-methoxyphenol. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, followed by bromination and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(difluoromethyl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiourea, or primary amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

4-Bromo-5-(difluoromethyl)-2-methoxyphenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(difluoromethyl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethyl groups can influence its reactivity and binding affinity to biological molecules. The compound may act by inhibiting or modulating the activity of enzymes, receptors, or other proteins involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-nitrophthalonitrile
  • 4-Bromo-5-(difluoromethyl)-1H-pyrazole
  • 4-Bromo-5-(difluoromethyl)-1,3-dimethyl-1H-pyrazole

Uniqueness

4-Bromo-5-(difluoromethyl)-2-methoxyphenol is unique due to the presence of both bromine and difluoromethyl groups on the phenol ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C8H7BrF2O2

Molecular Weight

253.04 g/mol

IUPAC Name

4-bromo-5-(difluoromethyl)-2-methoxyphenol

InChI

InChI=1S/C8H7BrF2O2/c1-13-7-3-5(9)4(8(10)11)2-6(7)12/h2-3,8,12H,1H3

InChI Key

BMDVKFLDPXXWMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)Br)C(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.